O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Description
Properties
IUPAC Name |
O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(2)3-6-5;/h1,3,5H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGVYBHREJFCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500474 | |
| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-64-3 | |
| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and By-product Removal
During hydrolysis, acetone is released as a by-product and is continuously removed by distillation under reduced pressure. This continuous removal drives the reaction forward and prevents reverse reaction or side reactions. The hydroxylamine hydrochloride crystallizes out from the reaction mixture as the reaction proceeds.
Work-up and Isolation
After completion of hydrolysis and removal of acetone and excess acid, the reaction mixture is treated with a non-polar solvent such as cyclohexane. This step facilitates azeotropic distillation to remove residual hydrochloric acid, improving purity. The solid this compound is then isolated by filtration and dried under reduced pressure at approximately 50°C for 12 hours.
Comparative Yields and Purity
The optimized low-temperature, reduced-pressure hydrolysis process yields O-substituted hydroxylamine hydrochlorides with high purity (around 98%) and excellent yields (~90%). For example, a similar compound, E-(O)-(3-chloro-2-propenyl)hydroxylamine hydrochloride, was obtained in 90% yield and 98% purity under these conditions.
In contrast, hydrolysis at higher temperatures (e.g., 68-69°C) and higher pressures results in lower yields (~69%) and significantly reduced purity (~80%), along with lower melting points indicative of impurities.
Summary Table of Preparation Parameters and Outcomes
| Parameter | Optimal Range/Condition | Notes |
|---|---|---|
| Temperature | 30° to 50°C | Prevents decomposition of hydroxylamine salt |
| Pressure | 40 to 50 mbar | Facilitates removal of acetone and acid |
| Acid | Concentrated HCl (2 molar equiv.) | Preferred acid for hydrolysis |
| Solvent | Water (5-100x molar excess), optional methanol/ethanol/acetic acid | Liquid phase reaction medium |
| By-product removal | Distillation of acetone under vacuum | Drives reaction to completion |
| Work-up solvent | Cyclohexane | For azeotropic removal of residual acid |
| Drying conditions | 50°C under reduced pressure for 12 h | Ensures dryness and purity |
| Yield | ~90% | High yield with optimized conditions |
| Purity | ~98% | High purity product |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2-Methyl-allyl)-hydroxylamine hydrochloride can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the reactants used.
Scientific Research Applications
Organic Synthesis
O-(2-Methyl-allyl)-hydroxylamine hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Oximes : The compound can be used to synthesize oximes from carbonyl compounds, which are valuable intermediates in organic chemistry. For instance, it has been utilized in the preparation of acetophenone O-allyloxime, showcasing its versatility in forming nitrogen-containing compounds .
- Hydroaminocarbonylation Reactions : Recent studies have highlighted its role as a surrogate for ammonia in palladium-catalyzed hydroaminocarbonylation reactions. This process allows for the efficient formation of amides from alkenes without the need for traditional amine sources, thereby simplifying synthetic pathways .
Analytical Chemistry
In analytical chemistry, this compound is recognized for its ability to act as a complexing agent for metal ions. This property facilitates:
- Metal Ion Separation and Analysis : The compound can form stable complexes with various metal ions, making it useful in the separation and quantification of metals in complex mixtures. This is particularly valuable in environmental analysis and materials science.
Medicinal Chemistry
The biological activities associated with hydroxylamines make this compound a subject of interest in pharmacological research:
- Potential Pharmacophore : Hydroxylamines are being explored as pharmacophores due to their ability to interact with biological targets. This compound may exhibit similar properties, contributing to the development of new therapeutic agents .
Case Study 1: Synthesis of Amides
A study demonstrated the use of this compound in synthesizing secondary amides through a palladium-catalyzed reaction. The process involved the formation of alkylamines via hydroaminocarbonylation followed by Lossen rearrangement, showcasing its efficiency as a nitrogen source .
Case Study 2: Metal Ion Complexation
Research highlighted its application in separating and analyzing metal ions from environmental samples. The compound's ability to form stable complexes facilitated accurate quantification of metals, which is crucial for environmental monitoring and regulatory compliance.
Mechanism of Action
The mechanism of action of O-(2-Methyl-allyl)-hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic character allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : O-(2-Methylallyl)hydroxylamine hydrochloride
- Molecular Formula: C₄H₉NO·HCl
- Molecular Weight : 123.58 g/mol
- CAS Number : 54149-64-3
- Synonyms: O-(2-Methylprop-2-enyl)hydroxylamine hydrochloride .
Structural Features :
This compound is an O-substituted hydroxylamine hydrochloride, where the hydroxylamine group is functionalized with a 2-methylallyl moiety (CH₂=C(CH₃)-CH₂-O-). The allylic substituent introduces steric and electronic effects that influence reactivity, solubility, and applications in organic synthesis.
Applications :
Primarily utilized as a pharmaceutical intermediate, it serves as a building block in drug development, particularly for introducing alkene functionalities or acting as a transient protecting group .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares O-(2-Methyl-allyl)-hydroxylamine hydrochloride with key analogs:
Key Observations :
- Electron-Withdrawing Groups: The pentafluorobenzyl derivative (C₇H₃F₅NO·HCl) exhibits enhanced stability and electronegativity due to fluorine atoms, making it ideal for analytical derivatization in GC/MS .
- Solubility : Hydrochloride salts generally exhibit good water solubility, though bulky substituents (e.g., pentafluorobenzyl) may reduce solubility in polar solvents.
Reactivity Patterns :
- O-Methyl-hydroxylamine HCl : Used in oxime formation for ketone/aldehyde protection .
- O-Allyl-hydroxylamine HCl : Participates in click chemistry (e.g., Huisgen cycloaddition) due to the allyl group’s unsaturated bond .
- O-(2-Methyl-allyl)-hydroxylamine HCl : The methyl group may stabilize radical intermediates or modify regioselectivity in alkene additions.
Biological Activity
O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its significance in various research contexts.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydroxylamine with 2-methylallyl halides under controlled conditions. This process can yield various derivatives that may exhibit different biological activities. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been evaluated against several cancer cell lines, revealing significant cytotoxic effects. The compound's mechanism of action appears to involve the induction of apoptosis through the regulation of key apoptotic pathways, including the Bcl-2 family proteins and caspase activation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 28.7 | Apoptosis via Bcl-2 regulation |
| PC-3 | 47.8 | Caspase activation |
| A-549 | 34.5 | Induction of oxidative stress |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at relatively low concentrations.
Table 2: Antimicrobial Efficacy Data
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| MRSA | 0.15 | Highly effective |
| E. coli | 1.0 | Moderate effectiveness |
| S. aureus | 0.5 | Effective |
Safety and Toxicity
While exploring the biological activities of this compound, safety assessments are crucial. Toxicity studies have shown that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
Table 3: Toxicity Assessment Results
| Test Subject | LD50 (mg/kg) | Observations |
|---|---|---|
| Galleria mellonella | >100 | No mortality at tested doses |
| Rat | >200 | No signs of toxicity |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in drug development:
- Anticancer Activity : A study reported that this compound significantly inhibited the growth of lung cancer cells with an IC50 value of 7.2 nM, showcasing its potential as a lead compound for developing novel anticancer agents .
- Antimicrobial Applications : Research demonstrated that derivatives of this compound maintained or enhanced antimicrobial properties compared to their precursors, particularly against resistant strains like MRSA .
- Inflammation Modulation : The compound has been investigated for its ability to modulate inflammatory responses in cellular models, showing promise as a therapeutic agent for inflammatory diseases .
Q & A
Q. What methodologies address low yields in the synthesis of O-alkylhydroxylamine hydrochlorides?
- Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems. Alternatively, microwave-assisted synthesis reduces reaction time and improves yield. For example, cyclobutylmethyl analogs achieved higher yields under microwave irradiation compared to conventional heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
